molecular formula C8H4BrF B3175703 4-Fluorophenylethynyl bromide CAS No. 95895-33-3

4-Fluorophenylethynyl bromide

Cat. No. B3175703
CAS RN: 95895-33-3
M. Wt: 199.02 g/mol
InChI Key: BRTJRZDQIBGKIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-FPEB is used in scientific experiments as a research tool to study the function of glutamate receptors. It is a selective, non-competitive antagonist of the metabotropic glutamate receptor 5.


Molecular Structure Analysis

The molecular weight of 4-FPEB is 213.03 g/mol. The linear formula is FC6H4CH2CH2Br .


Physical And Chemical Properties Analysis

4-FPEB is a solid, white powder. It can be dissolved in polar solvents such as DMF, DMSO, or acetonitrile.

Mechanism of Action

While the specific mechanism of action for 4-FPEB is not detailed in the search results, it is known that it acts as a selective, non-competitive antagonist of the metabotropic glutamate receptor 5.

Safety and Hazards

4-FPEB is highly reactive and should be handled with care. Detailed safety data sheets suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Relevant Papers Several papers were found during the search, but none specifically discussed 4-Fluorophenylethynyl bromide. The papers discussed related topics such as the synthesis of Bromochloropolyfluorobiphenyls and photochemical benzylic bromination .

properties

IUPAC Name

1-(2-bromoethynyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTJRZDQIBGKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-(2,2-dibromo-vinyl)-4-fluoro-benzene (0.6 g, 0.00214 mol), potassium tertbutoxide (0.48 g, 0.00428 mol) and toluene (6 mL) were heated at 80° C. for 4 h. After completion of reaction, the reaction mixture was cooled to RT, diluted with water (15 mL), and extracted with EtOAc (3×50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated under reduce pressure to obtain product as a yellow oil (0.3 g, 70%).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-Fluorophenylethynyl bromide

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